9-Amino-6-chloro-2-methoxyacridine
9-Amino-6-chloro-2-methoxyacridine
9-Amino-6-chloro-2-methoxyacridine (ACMA) is a cell-permeable fluorescent probe that intercalates into DNA. It selectively binds to poly(dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine. It is used for labeling DNA and displays excitation/emission spectra of 411/475 nm, respectively. ACMA fluorescence is pH-dependent and is quenched when a pH gradient is established, a property that has been utilized in animal- and plant-based studies. It also inhibits acetylcholinesterase with a Ki value of 49 nM.
Brand Name:
Vulcanchem
CAS No.:
3548-09-2
VCID:
VC21247784
InChI:
InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)
SMILES:
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
Molecular Formula:
C14H11ClN2O
Molecular Weight:
258.70 g/mol
9-Amino-6-chloro-2-methoxyacridine
CAS No.: 3548-09-2
Cat. No.: VC21247784
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a cell-permeable fluorescent probe that intercalates into DNA. It selectively binds to poly(dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine. It is used for labeling DNA and displays excitation/emission spectra of 411/475 nm, respectively. ACMA fluorescence is pH-dependent and is quenched when a pH gradient is established, a property that has been utilized in animal- and plant-based studies. It also inhibits acetylcholinesterase with a Ki value of 49 nM. |
|---|---|
| CAS No. | 3548-09-2 |
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 6-chloro-2-methoxyacridin-9-amine |
| Standard InChI | InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) |
| Standard InChI Key | IHHSSHCBRVYGJX-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N |
| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N |
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